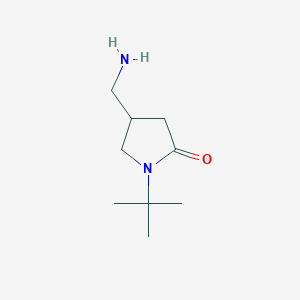

4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

Description

The exact mass of the compound 4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-1-tert-butylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-6-7(5-10)4-8(11)12/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQKGOAZYILFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893750-62-4 | |

| Record name | 4-(aminomethyl)-1-tert-butylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

Abstract

Introduction

The 2-pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an aminomethyl substituent at the 4-position, combined with a tert-butyl group on the nitrogen atom, yields 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, a molecule with potential applications as a building block in the synthesis of novel pharmaceutical agents. The tert-butyl group can impart increased lipophilicity and metabolic stability, while the primary amine of the aminomethyl group provides a key site for further functionalization.

This guide explores three plausible and robust synthetic routes to access this target molecule. Each route has been designed based on high-yield, well-documented chemical transformations, ensuring a high probability of success for the practicing chemist. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Proposed Synthetic Strategies

Three primary synthetic pathways are proposed for the synthesis of this compound. Each route begins from a common precursor, 1-tert-butyl-2-oxopyrrolidine-4-carboxylic acid, or a derivative thereof.

Caption: Overview of the proposed synthetic strategies.

Route 1: Synthesis via Nitrile Reduction

This route involves the conversion of the carboxylic acid to a nitrile, followed by reduction to the primary amine. This is a classic and reliable method for the synthesis of aminomethyl compounds.

4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone chemical properties

An In-depth Technical Guide to 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

Abstract

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research communities. Its structure incorporates a five-membered lactam (pyrrolidinone) core, a feature prevalent in numerous biologically active compounds.[1] The molecule is further distinguished by a bulky N-tert-butyl group, which can modulate physicochemical properties such as solubility and metabolic stability, and a primary aminomethyl group at the C4 position, which serves as a versatile synthetic handle for further derivatization. This guide offers a comprehensive overview of the compound's chemical properties, a plausible synthetic pathway, analytical characterization methods, and its potential applications in drug discovery, providing researchers and drug development professionals with a foundational understanding of its utility.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity, metabolic stability, and capacity to engage in hydrogen bonding interactions.[1][2] This five-membered heterocyclic system provides a three-dimensional framework that allows for the precise spatial orientation of appended functional groups, which is critical for selective binding to biological targets.[1]

This compound emerges as a particularly valuable intermediate. Its constituent parts each play a critical role:

-

Pyrrolidin-2-one Core: A lactam structure that acts as a stable, often peptide-mimicking backbone.

-

N-tert-butyl Group: A bulky, lipophilic group that can enhance cell permeability and provide steric shielding, potentially reducing susceptibility to enzymatic degradation.

-

C4-Aminomethyl Group: A primary amine that offers a nucleophilic site for a wide array of chemical transformations, including acylation, alkylation, and reductive amination, enabling the construction of diverse compound libraries.

-

Chiral Center (C4): The stereochemistry at this position is crucial for enantioselective interactions with chiral biological macromolecules like proteins and enzymes.

The combination of these features makes this molecule a potent starting point for developing novel therapeutics across various disease areas.

Caption: Chemical structure of (4R)-4-(aminomethyl)-1-tert-butylpyrrolidin-2-one.

Physicochemical and Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models, which are summarized below.

| Property | Value | Source |

| IUPAC Name | (4R)-4-(aminomethyl)-1-tert-butylpyrrolidin-2-one | PubChem[3] |

| Molecular Formula | C₉H₁₈N₂O | PubChem[3] |

| Molecular Weight | 170.25 g/mol | PubChem[3] |

| Exact Mass | 170.141913202 Da | PubChem[3] |

| XLogP3-AA (Lipophilicity) | -0.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[3] |

Note: The properties listed are computationally derived and should be used as a guideline. Experimental verification is recommended.

Synthesis and Purification

A robust and stereocontrolled synthesis is paramount for the production of chiral building blocks. While multiple synthetic routes can be envisioned, a plausible and efficient pathway often starts from a readily available chiral precursor, such as glutamic acid, to establish the required stereochemistry at the C4 position.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is the stereospecific installation of the aminomethyl group at the C4 position. A logical retrosynthetic approach breaks the molecule down as follows: The primary amine can be formed from the reduction of a nitrile or an azide. The pyrrolidinone ring (a lactam) can be formed via intramolecular cyclization of a γ-amino acid derivative. This leads back to a suitably protected derivative of glutamic acid, a common and inexpensive chiral starting material. The N-tert-butyl group can be introduced via alkylation.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following multi-step protocol outlines a representative synthesis.

Expertise & Rationale:

-

Step 1: We begin with (R)-glutamic acid to set the desired stereocenter. The amine and side-chain carboxyl group are protected, while the α-carboxyl group is left free for subsequent reduction. Phthalimide protection is chosen for its robustness and clean deprotection.

-

Step 2: Selective reduction of the α-carboxylic acid to a primary alcohol is achieved using borane, which is chemoselective for carboxylic acids over esters.

-

Step 3: The alcohol is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.

-

Step 4: Introduction of the azide serves as a precursor to the amine. Sodium azide is an effective and common reagent for this Sₙ2 reaction.

-

Step 5: Deprotection of the phthalimide and subsequent N-tert-butylation introduces the bulky alkyl group.

-

Step 6 & 7: Saponification of the ester followed by catalytic hydrogenation reduces the azide to the primary amine and induces spontaneous intramolecular cyclization to form the desired lactam.

Workflow Diagram:

Sources

An In-depth Technical Guide to PF-04447943: A Potent and Selective PDE9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04447943 is a highly potent and selective small molecule inhibitor of phosphodiesterase 9A (PDE9A).[1][] Developed through a combination of parallel synthetic chemistry and structure-based drug design, this compound has emerged as a critical tool for investigating the role of the cyclic guanosine monophosphate (cGMP) signaling pathway in various physiological and pathological processes.[] Its ability to elevate cGMP levels in the brain and cerebrospinal fluid has positioned it as a promising therapeutic candidate for neurological disorders, including Alzheimer's disease, and other conditions such as sickle cell disease.[][3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and potential applications of PF-04447943, offering valuable insights for researchers in pharmacology and drug development.

Chemical Properties and Structure

PF-04447943, a pyrazolo[3,4-d]pyrimidinone compound, possesses favorable physicochemical properties for a research compound and potential therapeutic agent. Key identifying information and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1082744-20-4 |

| Molecular Formula | C20H25N7O2 |

| Molecular Weight | 395.46 g/mol |

| Synonyms | PF-04447943, 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| Solubility | Soluble in DMSO |

| Physical Form | Solid, off-white in color |

Note: The molecular weight may be batch-specific due to variable water content.

The chemical structure of PF-04447943 is presented below:

Chemical Structure of PF-04447943 Image of the chemical structure of PF-04447943 would be inserted here.

Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects through the selective inhibition of PDE9A, an enzyme that specifically degrades cGMP.[1] By inhibiting PDE9A, PF-04447943 leads to an accumulation of intracellular cGMP, thereby amplifying the signaling cascades that are dependent on this second messenger.[] The cGMP pathway is crucial in various cellular processes, including synaptic plasticity, which is fundamental for learning and memory.[1][]

The signaling pathway influenced by PF-04447943 can be visualized as follows:

Caption: Inhibition of PDE9A by PF-04447943 enhances cGMP signaling.

Pharmacological and Biological Activity

PF-04447943 is characterized by its high affinity and selectivity for PDE9A across different species.[1] Its inhibitory activity has been quantified in various studies, demonstrating its potency.

| Parameter | Species | Value |

| Ki | Human | 2.8 nM |

| Rhesus Monkey | 4.5 nM | |

| Rat | 18 nM | |

| IC50 | rhesus PDE9A2 | 375 nM (in ANP-stimulated cGMP levels) |

| PDE9A | 12 nM |

The biological consequences of PDE9A inhibition by PF-04447943 are significant and have been observed in both in vitro and in vivo models. In cultured hippocampal neurons, treatment with PF-04447943 at concentrations of 30-100 nM resulted in a significant increase in neurite outgrowth and the formation of synapses.[1] Furthermore, at a concentration of 100 nM, it facilitated hippocampal slice long-term potentiation (LTP) evoked by a weak tetanic stimulus.[1] In animal models, PF-04447943 has been shown to enhance recognition memory.[1] For instance, in a mouse model, a 1 mg/kg dose significantly improved social recognition memory.[1] Interestingly, the dose-response for memory enhancement appears to follow an inverted U-shaped curve, with higher doses (3 or 10 mg/kg) not producing the same effect.[1]

Pharmacokinetics

PF-04447943 exhibits favorable pharmacokinetic properties, including good distribution and rapid absorption.[3] In rats, the time to maximum plasma concentration (Tmax) is approximately 0.3 hours, and the half-life (t1/2) is 4.9 hours. Clinical studies have indicated that PF-04447943 is well-tolerated in human subjects.[3]

Experimental Protocols

In Vitro PDE9A Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of PF-04447943 on PDE9A in a cell-based assay.

Caption: Workflow for an in vitro PDE9A inhibition assay.

Applications and Research Areas

The unique pharmacological profile of PF-04447943 has made it a valuable tool in several areas of research and drug development.

-

Neurodegenerative Diseases: Its ability to enhance synaptic plasticity and memory has led to its investigation as a potential treatment for Alzheimer's disease and other cognitive disorders.[][3]

-

Sickle Cell Disease: PF-04447943 has been studied for its potential to reduce leukocyte-platelet aggregation and soluble E-selectin activation, which are implicated in the pathophysiology of sickle cell disease.[3]

-

Inflammatory Conditions: Recent studies have explored its efficacy in attenuating colitis in animal models by suppressing oxidative stress and inflammation.[3]

Conclusion

PF-04447943 is a well-characterized, potent, and selective inhibitor of PDE9A with significant potential as both a research tool and a therapeutic agent. Its ability to modulate the cGMP signaling pathway has opened up new avenues for understanding and potentially treating a range of disorders. This guide provides a solid foundation for researchers and drug development professionals to understand the core properties and applications of this important compound.

References

-

Verhoest, P. R., Fonseca, K. R., Hou, X., Proulx-Lafrance, C., Corman, M., Helal, C. J., ... & Liras, S. (2012). Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Potent, Selective, and Brain-Penetrant Phosphodiesterase 9A Inhibitor for the Treatment of Cognitive Deficits. Journal of Medicinal Chemistry, 55(21), 9045–9054. [Link]

-

Zhang, W., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Pharmacology, 12, 642337. [Link]

-

ResearchGate. (n.d.). Chemical structure of the PDE9 inhibitor PF-04447943. Retrieved from [Link]

Sources

Introduction: The Pyrrolidinone Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Mechanisms of Action of Pyrrolidinone Derivatives

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This structural motif is present in numerous natural products, synthetic pharmaceuticals, and bioactive compounds, demonstrating its remarkable versatility.[3] The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for precise three-dimensional exploration of pharmacophore space, a critical feature for effective ligand-target interactions.[1]

From the pioneering nootropic agent Piracetam to the blockbuster antiepileptic drug Levetiracetam, pyrrolidinone derivatives have demonstrated a profound impact on treating a spectrum of human diseases.[4] Their therapeutic applications span central nervous system disorders, cancer, diabetes, and infectious diseases.[1][2] This guide provides a detailed exploration of the core mechanisms through which these derivatives exert their pharmacological effects, offering insights for researchers and professionals in drug development. We will dissect key signaling pathways, present methodologies for their investigation, and summarize critical data to illuminate the structure-activity relationships that govern their function.

Mechanism I: Modulation of Synaptic Vesicle Function - The Case of Levetiracetam

One of the most specific and well-elucidated mechanisms for a pyrrolidinone derivative is that of the anticonvulsant drug Levetiracetam (LEV). Unlike many antiepileptic drugs that target voltage-gated ion channels or GABAergic systems, LEV's primary mechanism involves a unique interaction with the Synaptic Vesicle Glycoprotein 2A (SV2A).[5]

The SV2A Target and its Role in Neurotransmission

SV2A is an integral membrane protein found in the synaptic vesicles of neurons and endocrine cells. While its precise function is still under investigation, it is known to be crucial for the proper regulation of neurotransmitter release. It is believed to play a role in the priming of synaptic vesicles, making them ready for fusion with the presynaptic membrane upon arrival of an action potential. Genetic knockout of SV2A in mice results in severe seizures and premature death, highlighting its critical role in maintaining balanced synaptic transmission.[6]

Levetiracetam's Interaction with SV2A

Levetiracetam binds stereoselectively to SV2A.[6] This binding is thought to modulate the function of SV2A, although the exact downstream consequences are complex. It is hypothesized that in hyperexcitable, epileptic circuits, LEV's binding to SV2A reduces neurotransmitter release, thereby decreasing the abnormal, synchronized bursting of neuronal activity that underlies seizures.[5] This action appears to be state-dependent, meaning it has a greater effect on hyperactive neurons than on those firing at a normal physiological rate.

This targeted action provides a favorable side-effect profile compared to less specific anticonvulsants. The interaction does not directly block channels or receptors but rather modulates the machinery of neurotransmission itself.

Experimental Workflow: Validating SV2A Binding

The primary method to confirm the interaction between a pyrrolidinone derivative and SV2A is through a competitive binding assay using radiolabeled ligands.

-

Preparation of Brain Homogenates:

-

Harvest cerebral cortex tissue from adult rats.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet, containing the membrane fraction rich in SV2A, is resuspended in the binding buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]-Levetiracetam).

-

Add increasing concentrations of the unlabeled test compound (the pyrrolidinone derivative being investigated).

-

Add the prepared brain homogenate to initiate the binding reaction.

-

Incubate the plate for 60 minutes at 4°C to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled Levetiracetam) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Visualization of the Levetiracetam-SV2A Mechanism

Caption: Levetiracetam binds to SV2A on synaptic vesicles, modulating neurotransmitter release.

Mechanism II: Targeted Enzyme Inhibition

The pyrrolidinone scaffold is exceptionally adept at fitting into the active sites of various enzymes, leading to potent and selective inhibition. This has been exploited to develop drugs for metabolic diseases, cancer, and inflammatory conditions.

A. Dipeptidyl Peptidase-IV (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, pyrrolidinone derivatives such as Vildagliptin and Saxagliptin prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion.

-

Mechanism of Action: Many pyrrolidinone-based DPP-4 inhibitors contain a nitrile group.[7] This group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, effectively blocking its activity.[7] This covalent interaction provides high potency and prolonged duration of action.

B. Histone Deacetylase (HDAC) Inhibition for Cancer Therapy

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.

-

Mechanism of Action: Certain spiro[pyrrolidine-3,3'-oxindole] derivatives have been identified as dual inhibitors of HDAC2 and Prohibitin 2 (PHB2).[1] These compounds induce apoptosis in cancer cells. The pyrrolidinone core acts as a scaffold, positioning functional groups (like a hydroxamic acid or benzamide moiety, which are common zinc-binding groups in HDAC inhibitors) to chelate the zinc ion in the HDAC active site, thereby inhibiting its deacetylase activity. This leads to histone hyperacetylation, chromatin relaxation, and re-expression of tumor suppressor genes.

C. Autotaxin (ATX) Inhibition for Fibrosis and Cancer

Autotaxin (ATX) is an enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in pathological processes like inflammation, fibrosis, and cancer.[8]

-

Mechanism of Action: Novel pyrrolidinone derivatives, particularly those incorporating boronic acid, have been developed as potent ATX inhibitors.[2][8] The boronic acid moiety is believed to interact with the catalytic site of ATX. These inhibitors block the hydrolysis of lysophosphatidylcholine (LPC) to LPA, thus attenuating the downstream signaling cascade mediated by LPA receptors.[8]

Data Summary: Inhibitory Potency of Pyrrolidinone Derivatives

| Derivative Class | Target Enzyme | Example Compound | Potency (IC₅₀) | Therapeutic Area |

| Nitrile-containing Pyrrolidines | DPP-4 | Vildagliptin | ~2.3 nM | Type 2 Diabetes |

| Spiro-oxindole Pyrrolidines | HDAC2 | Compound 38i[1] | 3.53 µM (EC₅₀) | Breast Cancer |

| Boronic Acid Pyrrolidines | Autotaxin (ATX) | Compound 21[8] | 35 nM | Inflammation/Cancer |

| Hydroxamic Acid Pyrrolidines | MMP-2 / MMP-9 | Compound 32a[2] | 102 nM / 162 nM | Cancer |

Visualization of Enzyme Inhibition Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Mechanism III: Antimicrobial Activity - Targeting Bacterial Machinery

Pyrrolidinone derivatives have emerged as promising scaffolds for the development of new antibacterial agents, crucial in the era of growing antibiotic resistance.[9] Their mechanisms often involve the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts.

Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. They are the primary targets of the fluoroquinolone class of antibiotics.

-

Mechanism of Action: Novel 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit both E. coli DNA gyrase and topoisomerase IV.[2] The mechanism involves stabilizing the covalent complex formed between the enzyme and the cleaved DNA strand. This "cleavable complex" acts as a roadblock to the replication machinery, leading to double-strand DNA breaks and ultimately triggering cell death. The pyrrolidine ring is crucial for orienting the molecule within the enzyme-DNA complex, facilitating key interactions that prevent the re-ligation of the DNA strands.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing gyrase reaction buffer (Tris-HCl, KCl, MgCl₂, DTT, ATP).

-

Add a defined amount of relaxed plasmid DNA (e.g., pBR322).

-

Add the test pyrrolidinone derivative at various concentrations.

-

Initiate the reaction by adding a specific number of units of E. coli DNA gyrase.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Perform gel electrophoresis to separate the different topological forms of the plasmid DNA.

-

-

Visualization and Interpretation:

-

Visualize the DNA bands under UV light.

-

The supercoiled form of the plasmid migrates faster than the relaxed form.

-

In the absence of an inhibitor, the band will shift from the relaxed position to the supercoiled position.

-

An effective inhibitor will prevent this shift, leaving the DNA in its relaxed state. The IC₅₀ is the concentration of the compound that results in 50% inhibition of the supercoiling activity.

-

Conclusion and Future Outlook

The pyrrolidinone core has proven to be a remarkably successful scaffold in the design of therapeutic agents. Its structural and chemical properties allow for the development of highly specific modulators of synaptic transmission, potent enzyme inhibitors across various classes, and effective antimicrobial agents. The diverse mechanisms of action, from the unique modulation of SV2A by Levetiracetam to the targeted inhibition of enzymes like DPP-4 and bacterial topoisomerases, underscore the scaffold's versatility.

Future research will likely focus on leveraging this scaffold to tackle more complex and novel biological targets. The development of pyrrolidinone-based proteolysis-targeting chimeras (PROTACs) and covalent inhibitors for challenging targets represents an exciting frontier. As our understanding of disease biology deepens, the rational design of new pyrrolidinone derivatives, guided by mechanistic insights and structural biology, will continue to yield innovative medicines for unmet clinical needs.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet. Available at: [Link]

-

Ivanov, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

American Chemical Society. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Available at: [Link]

-

Gerokonstantis, D. T., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

-

Kumar, P., et al. (2022). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]

-

Tandon, R., et al. (2023). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Löscher, W., et al. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. Epilepsia. Available at: [Link]

-

Butkutė, M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

-

Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Available at: [Link]

-

Emedicine. (2024). Antiepileptic Drugs. Medscape. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, a chiral pyrrolidinone derivative. The content herein is curated for professionals in research and drug development, offering insights into its chemical identity, a proposed synthetic route, physicochemical properties, and potential therapeutic applications based on the pharmacology of structurally related compounds.

Chemical Identity and Structure

The precise chemical identity of a compound is fundamental to all further research and development. The structure of the title compound features a five-membered lactam ring (pyrrolidin-2-one) with a tert-butyl group attached to the nitrogen atom and an aminomethyl group at the chiral center on the fourth carbon.

IUPAC Name: (4R)-4-(aminomethyl)-1-tert-butylpyrrolidin-2-one.

Synonyms: While this compound is not extensively documented in the literature, it may be referred to by its systematic name.

Chemical Structure:

Figure 1: 2D structure of (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone.

Physicochemical Properties

A summary of the key physicochemical properties of (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| CAS Number | 893750-62-4 | Sigma-Aldrich[2] |

| Appearance | Solid (predicted) | - |

| Polar Surface Area | 46.5 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

Proposed Synthesis

A known method for the synthesis of 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives involves the reaction of itaconic acid with a primary amine to form the corresponding 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[3] This intermediate can then be converted to the desired aminomethyl derivative through a series of standard organic transformations.

Proposed Synthetic Scheme:

Figure 2: Proposed synthetic workflow for (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (4R)-1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and tert-butylamine (1.1 eq).

-

Heat the mixture to 130-140 °C with stirring for 3-4 hours. Water will be evolved during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Recrystallize the solid product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4R)-1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid. The stereochemistry at the C4 position is determined by the starting material; for the (R)-enantiomer, a chiral resolution or asymmetric synthesis approach would be required at this or a subsequent stage.

Step 2: Synthesis of (4R)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

-

Suspend (4R)-1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in thionyl chloride (2.0 eq) and gently reflux for 2 hours to form the acid chloride.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until the reaction is complete, as monitored by TLC.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and slowly add a solution of (4R)-1-tert-butyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone.

Potential Applications and Pharmacological Context

The pyrrolidinone ring is a well-established pharmacophore present in numerous biologically active compounds. Notably, it forms the core structure of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects.

Nootropic Potential

Compounds like piracetam, aniracetam, and levetiracetam, all featuring the 2-pyrrolidinone skeleton, have been investigated for their effects on memory, learning, and other cognitive functions. While the exact mechanism of action of racetams is not fully elucidated, it is believed that they can modulate neurotransmitter systems, including the cholinergic and glutamatergic pathways, and improve cerebral blood flow and metabolism.

Given the structural similarity of (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone to the racetam family, it is plausible that this compound could be investigated for similar nootropic properties. The presence of the aminomethyl group could influence its binding to target receptors and its overall pharmacological profile.

Other Neurological and Therapeutic Areas

The pyrrolidinone scaffold is versatile and has been explored for a range of therapeutic applications beyond cognitive enhancement. These include anticonvulsant, anxiolytic, and neuroprotective activities. The specific substitutions on the pyrrolidinone ring play a crucial role in determining the pharmacological activity. The tert-butyl group on the nitrogen and the aminomethyl group at the C4 position of the title compound represent a unique substitution pattern that warrants investigation for a variety of neurological disorders.

Figure 3: Conceptual diagram illustrating the potential pharmacological activities of (4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone based on its structural similarity to the racetam class of drugs.

Conclusion

(4R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone is a chiral molecule with a pyrrolidinone core that is of interest to the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is scarce in the public domain, its structural features suggest potential for neurological applications, particularly as a nootropic or anticonvulsant agent. The proposed synthetic route provides a framework for its preparation, enabling further investigation into its pharmacological properties. As with any novel compound, extensive preclinical studies are necessary to validate its therapeutic potential and safety profile.

References

-

PubChem. (4R)-4-(aminomethyl)-1-tert-butylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (2 (48)), 23-32. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, a key building block in contemporary drug discovery and development. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties with solubility data of structurally related N-substituted pyrrolidinones to provide a robust predictive framework. Furthermore, this guide presents a comprehensive, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively utilize this compound in their workflows.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development pipeline. From reaction kinetics in synthesis to formulation strategies and ultimately bioavailability, understanding and quantifying solubility is paramount. This compound, with its unique structural features combining a lactam ring, a bulky tert-butyl group, and a primary amine, presents a distinct solubility profile that necessitates careful consideration for its effective application.

This guide delves into the core principles governing the solubility of this compound, providing a predictive analysis based on its molecular structure and the known properties of analogous solvents. By understanding the interplay of polarity, hydrogen bonding, and molecular geometry, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting its behavior in different solvent environments. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| XLogP3-AA | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

The negative XLogP3-AA value suggests a degree of hydrophilicity, which is consistent with the presence of the amine and carbonyl groups capable of hydrogen bonding. The molecule possesses one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the carbonyl oxygen and the amine nitrogen), indicating its potential to interact favorably with both protic and aprotic polar solvents.

Predicted Solubility Profile in Organic Solvents

Based on these analogs, this compound is predicted to be:

-

Highly soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The strong dipole-dipole interactions between the lactam moiety and these solvents will facilitate dissolution.

-

Soluble in polar protic solvents like methanol, ethanol, and isopropanol. The aminomethyl group can act as a hydrogen bond donor, while the carbonyl group can act as a hydrogen bond acceptor, leading to favorable interactions.

-

Moderately soluble in less polar solvents such as dichloromethane and chloroform. While the molecule has a non-polar tert-butyl group, the polar functionalities will likely limit its miscibility with highly non-polar solvents.

-

Slightly soluble to insoluble in non-polar solvents like hexanes and toluene. The overall polarity of the molecule will likely prevent significant dissolution in these solvents.

The following diagram illustrates the key molecular features influencing solubility and the predicted interactions with different solvent types.

Caption: Predicted intermolecular interactions influencing solubility.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the step-by-step procedure for the shake-flask solubility determination.

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Methodology

-

Preparation of Samples: Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A method for a related compound, N-methyl-2-pyrrolidone, involves separation by hydrophobic HPLC and detection by tandem mass spectrometry (MS/MS)[3]. A similar approach or a UV-based method could be developed and validated for this compound.

-

Data Analysis: Determine the concentration of the solute in the diluted sample by comparing its response to a standard calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility.

Conclusion

While direct, quantitative solubility data for this compound in a wide array of organic solvents remains to be systematically published, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and comparison with well-characterized structural analogs. This guide provides a scientifically grounded framework for anticipating its solubility behavior, highlighting its likely high solubility in polar organic solvents.

Crucially, this document also equips researchers with a detailed, actionable protocol for the experimental determination of solubility. By following the outlined shake-flask method and employing a validated analytical technique, drug development professionals can generate the precise and reliable data necessary to advance their research and development efforts. The synthesis of predictive insights and practical experimental guidance herein serves as a valuable resource for the effective utilization of this compound in the pharmaceutical sciences.

References

-

PubChem. (4R)-4-(aminomethyl)-1-tert-butylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. Retrieved from [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, a key building block in medicinal chemistry and drug development. An in-depth analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering researchers a foundational dataset for structural verification and quality control. The methodologies outlined herein are based on established analytical principles to ensure robust and reproducible results.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The molecule consists of a five-membered lactam (a cyclic amide) core, substituted with a bulky tert-butyl group on the nitrogen atom and an aminomethyl group at the 4-position. These features—a tertiary amide, a primary amine, and aliphatic chains—are all readily identifiable through the spectroscopic techniques discussed below.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Impact (EI) ionization is a suitable method that provides both the molecular ion peak and characteristic fragmentation patterns useful for structural elucidation.

Predicted Mass Spectrum Data

| Feature | Predicted Value | Interpretation |

| Molecular Formula | C₉H₁₈N₂O | - |

| Molecular Weight | 170.25 g/mol | - |

| Monoisotopic Mass | 170.1419 Da | The exact mass of the molecule with the most abundant isotopes. |

| [M]+• (Molecular Ion) | m/z 170 | The radical cation formed by the loss of one electron. |

| Major Fragment 1 | m/z 155 | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| Major Fragment 2 | m/z 114 | Cleavage of the tert-butyl group, [M - C₄H₉]+. |

| Major Fragment 3 | m/z 84 | Putative fragment from cleavage of the aminomethyl side chain. |

| Base Peak | m/z 57 | The tert-butyl cation [C₄H₉]+, often a very stable and abundant fragment. |

Plausible Fragmentation Pathway (Electron Impact)

The fragmentation of amides under EI-MS often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.[1] The bulky tert-butyl group is also prone to fragmentation to form a stable carbocation.

Caption: Simplified EI-MS fragmentation of the target molecule.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[2]

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Sample Introduction: Introduce the sample solution via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.[3]

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350-3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2970-2850 | Strong | C-H Stretch | Aliphatic (tert-butyl, pyrrolidinone ring) |

| 1680-1650 | Strong, Sharp | C=O Stretch | Tertiary Amide (Lactam) |

| 1650-1580 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1470-1450 | Medium | C-H Bend | CH₂ Scissoring |

| 1365 | Medium-Strong | C-H Bend | tert-butyl Umbrella Mode |

Interpretation of Key Peaks

The IR spectrum will be dominated by a strong, sharp absorption band around 1660 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the tertiary amide within the pyrrolidinone ring. The presence of the primary amine is confirmed by the N-H stretching vibrations in the 3350-3250 cm⁻¹ region and the N-H bending (scissoring) vibration around 1600 cm⁻¹. Strong C-H stretching bands below 3000 cm⁻¹ arise from the numerous aliphatic protons in the molecule.

Caption: Correlation of functional groups to key IR absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.3 - 3.1 | m | 2H | H-5 (CH₂ adjacent to N) |

| ~2.8 - 2.6 | m | 2H | H-6 (CH₂ of aminomethyl) |

| ~2.4 - 2.2 | m | 2H | H-3 (CH₂ adjacent to C=O) |

| ~2.2 - 2.0 | m | 1H | H-4 (CH) |

| ~1.6 (broad) | s | 2H | -NH₂ (amine protons) |

| 1.45 | s | 9H | tert-butyl protons |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[6] The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-2 (Amide C=O) |

| ~57.0 | C-tBu (Quaternary C) |

| ~48.0 | C-5 (CH₂-N) |

| ~46.0 | C-6 (CH₂-NH₂) |

| ~38.0 | C-4 (CH) |

| ~35.0 | C-3 (CH₂-C=O) |

| ~28.5 | tert-butyl CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Instrument Tuning and Shimming: Place the sample in the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, and the magnetic field homogeneity will be optimized through a process called shimming.[8]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters such as the spectral width, acquisition time (~2-3 s), and relaxation delay (~1-2 s).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line.

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the peaks (for ¹H NMR). Reference the spectrum to the TMS signal at 0 ppm.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The predicted data in this guide, derived from the analysis of its constituent functional groups and analogous structures, serves as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in the pharmaceutical sciences.

References

-

PubChem. (4R)-4-(aminomethyl)-1-tert-butylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Hexafluoro-1,3-butadiene. U.S. Department of Commerce. [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(40), 22591-22601. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Sahu, P., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9037-9047. [Link]

-

Oregon State University. The Mass Spectrometry Experiment. [Link]

-

Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Michigan State University. Basic Practical NMR Concepts. Department of Chemistry. [Link]

-

MSE Department, University of Maryland. Fourier Transform Infrared Spectroscopy. [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

King's College London. Sample Preparation Protocol for Alternative Ionisation Service. Mass Spectrometry Research Facility. [Link]

-

National Institute of Standards and Technology. 2-Pyrrolidinone, 1-butyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. trans-1,4-Bis(aminomethyl)cyclohexane. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-(Aminomethyl)-1-tert-butyl-2-pyrrolidinone: From Synthesis to Potential Pharmacological Significance

A Foreword for the Modern Researcher: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, a testament to its versatile pharmacophoric features that have given rise to a diverse array of therapeutics. From the pioneering nootropic piracetam to the blockbuster anticonvulsant levetiracetam, this five-membered lactam has been a cornerstone of neurological drug discovery. This guide delves into the specifics of a lesser-explored derivative, 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, providing a comprehensive overview of its historical context, synthetic pathways, and putative pharmacological relevance. As a Senior Application Scientist, the following narrative is structured to not only present established facts but also to illuminate the scientific rationale behind the experimental designs and therapeutic hypotheses, offering a robust resource for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: A Historical Perspective on Pyrrolidinone-Based CNS Agents

The story of this compound is intrinsically linked to the broader history of the racetam class of drugs. The journey began in the 1960s with the synthesis of piracetam by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea.[1][2] Initially aiming for a hypnotic, Giurgea inadvertently created a new class of compounds that he termed "nootropics," substances that could enhance cognitive function.[1][2] Piracetam, a cyclic derivative of the inhibitory neurotransmitter GABA, became the progenitor of the racetam family, sparking decades of research into the therapeutic potential of the 2-pyrrolidinone nucleus.[1]

Subsequent research expanded the pharmacological profile of pyrrolidinone derivatives beyond cognitive enhancement. A significant breakthrough came with the discovery of the anticonvulsant properties of certain analogs. This led to the development of levetiracetam, a highly successful anti-epileptic drug.[3] The exploration of various substituents on the pyrrolidinone ring has been a key strategy in modulating the biological activity of these compounds, leading to agents with diverse therapeutic applications, including anti-inflammatory, antiarrhythmic, and antihypertensive effects.[4][5][6]

The introduction of an aminomethyl group at the 4-position of the pyrrolidinone ring, as seen in the subject of this guide, pointed towards a new therapeutic direction: the inhibition of monoamine oxidase (MAO).

The Intriguing Potential: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[7][8][9] Inhibition of MAO, particularly the MAO-B isoform, can increase the levels of these neurotransmitters in the brain and is a validated therapeutic strategy for the treatment of Parkinson's disease and depression.[7][9][10]

The structural motif of a primary or secondary amine separated from a core scaffold is a common feature in many MAO inhibitors. The aminomethyl group in 4-(aminomethyl)-pyrrolidinone derivatives fits this profile, suggesting a potential for these compounds to interact with the MAO active site. Indeed, studies on 4-(aminomethyl)-1-aryl-2-pyrrolidinones have demonstrated their activity as MAO-B inactivators. This discovery opened a new chapter in the pharmacological exploration of the pyrrolidinone scaffold, moving beyond its established roles in cognition and seizure control.

Synthesis of this compound: A Step-by-Step Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves the disconnection of the tert-butyl group at the nitrogen atom, suggesting a final N-alkylation step. The precursor, 4-(aminomethyl)-2-pyrrolidinone, can be synthesized from a suitable starting material like glutamic acid or through the modification of a pre-existing pyrrolidinone ring.

Sources

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. nooroots.com [nooroots.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 10. psychscenehub.com [psychscenehub.com]

enantioselective synthesis of (R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

Executive Summary

(R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone is a valuable chiral building block in medicinal chemistry, notably as a key precursor for analogues of (R)-Rolipram, a potent and selective phosphodiesterase IV (PDE4) inhibitor.[1] The stereocenter at the C4 position is critical for biological activity, making its controlled, enantioselective synthesis a topic of significant interest for drug development professionals. This guide provides a detailed examination of robust synthetic strategies to access this molecule with high optical purity. We will explore and contrast several core methodologies, including a highly efficient asymmetric nitrile anion cyclization, organocatalytic conjugate additions, and biocatalytic resolutions. Each section is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental design choices. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of chiral heterocycles and the development of novel therapeutics.

Introduction: The Significance of a Chiral Pyrrolidinone Core

The pyrrolidine scaffold is a privileged structure in pharmaceutical science, found in numerous FDA-approved drugs.[2] Its rigid, five-membered ring system serves as an effective template for orienting functional groups in three-dimensional space to achieve specific biological interactions. The target molecule, (R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone, is a functionalized derivative of particular importance. The bulky tert-butyl group on the nitrogen atom imparts specific solubility and metabolic stability characteristics, while the stereodefined aminomethyl group at the C4 position is a crucial pharmacophoric element.

The primary challenge in synthesizing this compound lies in the precise and efficient installation of the C4 stereocenter. Direct, scalable, and highly enantioselective methods are required to avoid costly and low-yielding chiral separations of racemic mixtures. This guide focuses on strategies that establish this critical stereocenter with a high degree of control.

Core Synthetic Strategies & Mechanistic Rationale

Several distinct strategies have been successfully employed to construct the chiral core of the target molecule. We will discuss three prominent and field-proven approaches: Asymmetric Nitrile Anion Cyclization, Organocatalytic Asymmetric Conjugate Addition, and Biocatalytic Kinetic Resolution.

Strategy 1: Asymmetric Nitrile Anion Cyclization

A highly practical and efficient pathway relies on an intramolecular SN2 reaction of a nitrile anion, where the stereochemistry is set in an earlier step via a catalytic asymmetric reduction.[3] This multi-step, chromatography-free synthesis provides the target scaffold in high overall yield and excellent enantiomeric excess.[3]

Causality and Mechanistic Insight: The key to this strategy is the creation of a linear precursor containing two stereocenters, one of which will be inverted during the key cyclization step.

-

Stereocenter Installation: The synthesis begins with a Corey-Bakshi-Shibata (CBS) asymmetric reduction of a prochiral chloroketone. This organocatalytic reduction reliably establishes the (R)-chlorohydrin intermediate with high enantioselectivity.

-

Amine Introduction: The resulting chlorohydrin is then displaced by tert-butylamine. This step proceeds with inversion of configuration, but this center is ultimately not the one of interest. A subsequent conjugate addition to acrylonitrile introduces the nitrile group, setting up the precursor for cyclization.

-

Key Cyclization Step: The crucial 5-exo-tet cyclization is induced by a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). The base deprotonates the carbon alpha to the nitrile group, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular fashion. This SN2 reaction proceeds with clean inversion of configuration at the C4 center, concomitantly forming the pyrrolidine ring and establishing the desired trans relationship between the substituents at C3 and C4. The final step involves hydrolysis of the nitrile to the carboxylic acid, which can then be reduced to the target aminomethyl group.

This route is particularly powerful because it builds the chiral framework methodically, with each step proceeding in high yield and selectivity, culminating in a highly controlled ring-closing event.

Caption: Workflow for the Asymmetric Nitrile Anion Cyclization Strategy.

Strategy 2: Organocatalytic Asymmetric Conjugate Addition

This approach is central to several syntheses of (R)-Rolipram and its analogues.[1][4] It leverages the power of chiral aminocatalysis to directly create the C4 stereocenter via a Michael addition reaction.

Causality and Mechanistic Insight: The strategy hinges on the reaction of a γ-aminocrotonate derivative with a nitroalkene, catalyzed by a chiral organocatalyst, typically a diarylprolinol silyl ether.

-

Catalyst Activation: The secondary amine of the organocatalyst reacts with the aldehyde of the crotonate derivative to form a transient enamine intermediate. This enamine is the active nucleophilic species.

-

Stereocontrolled C-C Bond Formation: The chiral environment created by the bulky diarylprolinol catalyst sterically shields one face of the enamine. The nitroalkene is therefore directed to attack from the less hindered face, leading to the formation of the C-C bond with high enantioselectivity.

-

Ring Formation and Reduction: Following the conjugate addition, the resulting nitro-aldehyde intermediate undergoes intramolecular reductive amination. The nitro group is reduced to an amine, which then spontaneously cyclizes with the aldehyde to form the pyrrolidinone ring. The ester is then converted to the target aminomethyl group.

The elegance of this method lies in its directness; the key stereocenter is forged in a single, highly enantioselective catalytic step.

Caption: Catalytic cycle for the enantioselective Michael addition.

Strategy 3: Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds.[5][6] In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the product.

Causality and Mechanistic Insight: For the synthesis of the target molecule, one could envision the resolution of a racemic precursor, such as racemic 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone.

-

Enzyme Selection: A lipase, such as Candida antarctica lipase B (CAL-B), is a common choice for resolving amines via N-acylation.[7][8] The enzyme's chiral active site can differentiate between the (R) and (S) enantiomers of the amine.

-

Selective Acylation: In the presence of an acyl donor (e.g., ethyl acetate), the lipase will selectively acylate one enantiomer (for instance, the (S)-amine) to form an amide, leaving the desired (R)-amine unreacted.

-

Separation: The unreacted (R)-amine can then be easily separated from the (S)-amide product by standard chromatographic or extraction techniques.

The primary limitation of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%. However, the exceptional selectivity (E-value) of many enzymatic processes often results in products with very high enantiomeric excess (>99% ee).[9] For industrial applications, this can be combined with a racemization process for the unwanted enantiomer to improve overall efficiency.

Detailed Experimental Protocols

Protocol 3.1: Asymmetric Synthesis via Nitrile Anion Cyclization

(Adapted from the principles described by Coldham et al. and applied to related systems)[3]

Step 1: Asymmetric Reduction of 4-chloro-1-(4-methoxyphenyl)butan-1-one

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous THF at 0 °C is added borane-dimethyl sulfide complex (1.2 eq) dropwise. The mixture is stirred for 15 minutes.

-

A solution of the starting chloroketone (1.0 eq) in THF is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred for 2-4 hours until complete conversion is observed by TLC.

-

The reaction is quenched carefully by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude (R)-chlorohydrin, which is used without further purification.

Step 2: Preparation of Cyclization Precursor

-

The crude (R)-chlorohydrin (1.0 eq) is dissolved in acetonitrile with tert-butylamine (3.0 eq). The mixture is heated to 60 °C and stirred for 12-18 hours.

-

After cooling to room temperature, acrylonitrile (1.5 eq) and a catalytic amount of DBU are added. The reaction is stirred for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether, washed with water and brine, dried, and concentrated to yield the crude cyclization precursor.

Step 3: Diastereoselective Nitrile Anion Cyclization

-

A solution of the crude precursor (1.0 eq) in anhydrous THF is added dropwise to a solution of LiHMDS (1.0 M in THF, 1.2 eq) at -78 °C under an argon atmosphere.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature over 4 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

Step 4: Hydrolysis and Reduction

-

The crude nitrile is subjected to basic hydrolysis (e.g., 6 M NaOH, reflux) to yield the carboxylic acid.

-

The resulting carboxylic acid is then reduced to the primary amine using a suitable reducing agent (e.g., LiAlH₄ or BH₃·THF complex) to afford the final product, (R)-4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone. Purification is achieved by crystallization or chromatography.

Protocol 3.2: Organocatalytic Michael Addition

(Representative protocol based on syntheses of Rolipram analogues)[4]

-

To a solution of the nitroalkene (1.0 eq) and the γ-oxo-ester (1.2 eq) in toluene at -20 °C is added (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq).

-

The reaction mixture is stirred at -20 °C for 24-48 hours. Progress is monitored by HPLC or TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the Michael adduct.

-

Subsequent reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or using Zn in acetic acid) followed by spontaneous lactamization affords the pyrrolidinone core, which is then further functionalized.

Data Summary and Strategy Comparison

The choice of synthetic route depends on factors such as scale, cost, available equipment, and desired purity. The following table summarizes the key metrics for the discussed strategies.

| Feature | Asymmetric Nitrile Anion Cyclization | Organocatalytic Conjugate Addition | Biocatalytic Kinetic Resolution |

| Overall Yield | High (Reported up to 71% over 5 steps)[3] | Moderate to Good | Low to Moderate (<50% theoretical max) |

| Enantiomeric Excess | Excellent (94-99% ee)[3] | Very Good to Excellent (>95% ee typical)[4] | Excellent (>99% ee often achievable)[8][9] |

| Number of Steps | Moderate (approx. 5-6 steps) | Moderate (approx. 4-5 steps) | Variable (depends on synthesis of racemate) |

| Key Advantage | Chromatography-free process, high overall yield.[3] | Direct formation of the key stereocenter. | Extremely high enantioselectivity, green chemistry. |